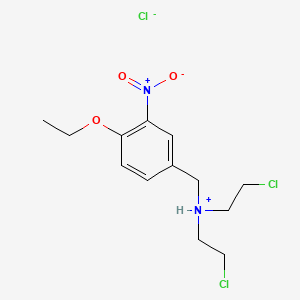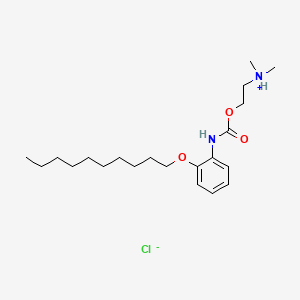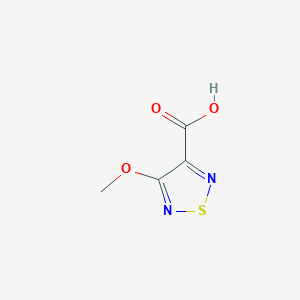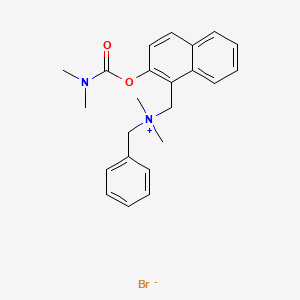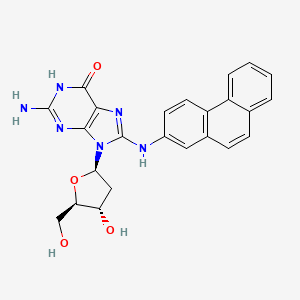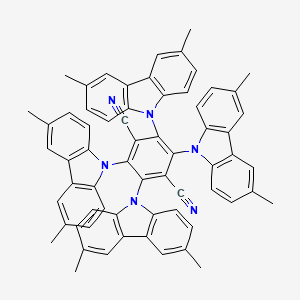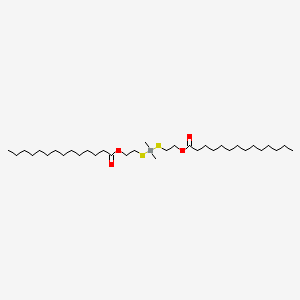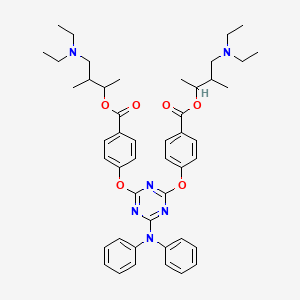
Benzoic acid, 4,4'-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester is a complex organic compound It is characterized by the presence of benzoic acid moieties linked through a triazine core, with diphenylamino and diethylamino groups enhancing its chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester typically involves multiple steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and diphenylamine under controlled conditions.
Linking of Benzoic Acid Moieties: The benzoic acid groups are introduced via esterification reactions, where benzoic acid derivatives react with the triazine core.
Introduction of Diethylamino Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moieties, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazine core, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced triazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe in biological imaging due to its potential photophysical properties.
Drug Development: Its structural framework can be modified to develop new pharmaceutical agents.
Medicine
Diagnostics: Use in diagnostic assays due to its ability to interact with biological molecules.
Industry
Coatings: Utilized in the formulation of high-performance coatings and paints.
Plastics: Incorporated into plastic materials to enhance their thermal and mechanical properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involving kinases and phosphatases, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid: Similar in structure but lacks the triazine core.
4,4’-Oxybis(benzoic acid): Contains benzoic acid moieties linked through an ether bond, without the triazine and diphenylamino groups.
Uniqueness
Structural Complexity: The presence of the triazine core and diphenylamino groups makes it more complex and versatile.
Functional Diversity:
This detailed article provides a comprehensive overview of benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
85826-19-3 |
|---|---|
Molekularformel |
C47H58N6O6 |
Molekulargewicht |
803.0 g/mol |
IUPAC-Name |
[4-(diethylamino)-3-methylbutan-2-yl] 4-[[4-[4-[4-(diethylamino)-3-methylbutan-2-yl]oxycarbonylphenoxy]-6-(N-phenylanilino)-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C47H58N6O6/c1-9-51(10-2)31-33(5)35(7)56-43(54)37-23-27-41(28-24-37)58-46-48-45(53(39-19-15-13-16-20-39)40-21-17-14-18-22-40)49-47(50-46)59-42-29-25-38(26-30-42)44(55)57-36(8)34(6)32-52(11-3)12-4/h13-30,33-36H,9-12,31-32H2,1-8H3 |
InChI-Schlüssel |
QUKMWPNUFLDQKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=C(C=C5)C(=O)OC(C)C(C)CN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


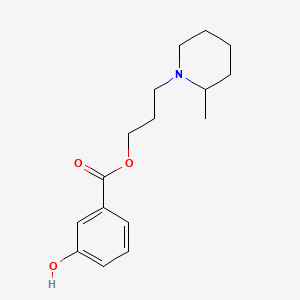
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)

